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molecular formula C11H8O4 B8664689 Methyl 2-formyl-1-benzofuran-6-carboxylate

Methyl 2-formyl-1-benzofuran-6-carboxylate

Cat. No. B8664689
M. Wt: 204.18 g/mol
InChI Key: MVYHJMVFXMCOJP-UHFFFAOYSA-N
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Patent
US06894042B2

Procedure details

Methyl 2-(diethoxymethyl)-1-benzofuran-6-carboxylate (2.71 g, 9.7 mmol) is treated drop-wise with formic acid (20 ml, 530 mmol) and water (5.5 ml). The reaction is stirred overnight at RT, diluted with water (50 ml), and the brown slurry is filtered. The cake is dried overnight to afford 1.86 g (94%) of methyl 2-formyl-1-benzofuran-6-carboxylate as an amber solid. 1H NMR (400 MHz, DMSO-d6): δ 3.91, 8.03, 8.28, 9.92 ppm.
Name
Methyl 2-(diethoxymethyl)-1-benzofuran-6-carboxylate
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[O:6][C:7]2[CH:13]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[CH:11]=[CH:10][C:8]=2[CH:9]=1)C.C(O)=O>O>[CH:4]([C:5]1[O:6][C:7]2[CH:13]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[CH:11]=[CH:10][C:8]=2[CH:9]=1)=[O:3]

Inputs

Step One
Name
Methyl 2-(diethoxymethyl)-1-benzofuran-6-carboxylate
Quantity
2.71 g
Type
reactant
Smiles
C(C)OC(C=1OC2=C(C1)C=CC(=C2)C(=O)OC)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
5.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the brown slurry is filtered
CUSTOM
Type
CUSTOM
Details
The cake is dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C=1OC2=C(C1)C=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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